molecular formula C7H12BrNO2 B1341488 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide CAS No. 90271-69-5

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No.: B1341488
CAS No.: 90271-69-5
M. Wt: 222.08 g/mol
InChI Key: JUGOUFILNKUDPR-UHFFFAOYSA-N
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Description

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is an organic compound with the molecular formula C7H12BrNO2 It is a brominated acetamide derivative that features a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide typically involves the bromination of N-(tetrahydro-2-furanylmethyl)acetamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis:
2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide serves as a versatile building block in organic synthesis. Its unique bromination pattern allows for various substitution reactions, enabling the formation of complex molecules.

Reaction TypeDescriptionMajor Products Formed
Substitution ReactionsBromine can be replaced by nucleophiles like aminesN-(tetrahydro-2-furanylmethyl)acetamide derivatives
Reduction ReactionsReduction yields amine derivativesN-(tetrahydro-2-furanylmethyl)ethylamine
Oxidation ReactionsOxidation can form lactonesTetrahydrofuran-2-carboxylic acid derivatives

Biology

Biochemical Probes:
The compound is being investigated as a biochemical probe to study enzyme mechanisms and protein interactions. Its interaction with LuxR-type receptors in Acinetobacter baumannii and quorum-sensing repressors in Pseudomonas aeruginosa suggests its potential in disrupting bacterial communication and virulence.

Case Study:
In a study exploring quorum-sensing pathways, this compound was found to inhibit biofilm formation in Pseudomonas aeruginosa, demonstrating its utility as an antimicrobial agent .

Medicine

Pharmaceutical Intermediate:
This compound is explored as a pharmaceutical intermediate for synthesizing bioactive compounds. Its unique structure may enhance the efficacy of drug formulations targeting specific diseases.

Application AreaPotential Uses
Antimicrobial AgentsDevelopment of new antibiotics
Anti-biofilm AgentsInhibitors for chronic infections
Drug Delivery SystemsModifying drug release profiles

Industry

Specialty Chemicals:
In industrial applications, this compound is utilized in developing specialty chemicals and materials. Its reactivity makes it suitable for producing polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(tetrahydro-2-furanylmethyl)benzamide
  • 2-Bromo-N-(tetrahydro-2-furanylmethyl)propionamide
  • 2-Bromo-N-(tetrahydro-2-furanylmethyl)butyramide

Uniqueness

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is unique due to its specific bromination pattern and the presence of the tetrahydrofuran ring. This combination of structural features imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry .

Biological Activity

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. Its structure, characterized by a bromine atom and a tetrahydrofuran moiety, suggests unique reactivity and interaction capabilities with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target pathways, and potential applications.

The primary mechanism of action for this compound involves its role as an active inhibitor of specific bacterial receptors. Notably, it targets the LuxR-type receptor in Acinetobacter baumannii (AbaR) and the quorum-sensing repressor in Pseudomonas aeruginosa (QscR) . This inhibition disrupts quorum sensing pathways, which are crucial for bacterial communication and virulence.

Biochemical Pathways

  • Quorum Sensing : The compound interferes with the signaling mechanisms that bacteria use to coordinate group behaviors such as biofilm formation and virulence factor production.
  • Enzyme Inhibition : Studies indicate that this compound exhibits moderate to high inhibition of certain enzymes, suggesting its potential as a lead compound for developing new biochemical tools .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Findings
Enzyme Interaction Demonstrated moderate to high inhibition of specific enzymes; potential as a biochemical probe .
Bacterial Communication Disruption of quorum sensing pathways in pathogenic bacteria, reducing virulence .
Neurotransmitter Synthesis Preliminary studies suggest influence on neurotransmitter synthesis, indicating potential neuroprotective effects .
Catalytic Applications Used as a precursor in developing catalysts for organic reactions; improves reaction efficiency .

Case Studies

Several studies have explored the biological implications of this compound:

  • Inhibition of Bacterial Biofilms : Research demonstrated that the compound significantly reduced biofilm formation in Pseudomonas aeruginosa, highlighting its potential use in combating antibiotic resistance .
  • Neuroprotective Properties : Initial investigations into the compound's effect on neuronal cells suggested a role in enhancing neuronal survival under stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases .
  • Analytical Chemistry Applications : The compound has been employed as a standard reference material for calibration in analytical techniques, showcasing its utility beyond biological applications .

Properties

IUPAC Name

2-bromo-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO2/c8-4-7(10)9-5-6-2-1-3-11-6/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGOUFILNKUDPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589555
Record name 2-Bromo-N-[(oxolan-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90271-69-5
Record name 2-Bromo-N-[(oxolan-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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